molecular formula C18H14BrFN2O2 B2554207 Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate CAS No. 1207024-85-8

Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate

Cat. No.: B2554207
CAS No.: 1207024-85-8
M. Wt: 389.224
InChI Key: OVYYZMCHYRIRRY-UHFFFAOYSA-N
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Description

Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, substituted with a methyl ester group at the 2-position, a fluoro group at the 8-position, and an amino group linked to a 4-bromo-3-methylphenyl group at the 4-position. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Scientific Research Applications

Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.

    Biology: It is used in the study of cell signaling pathways and as a fluorescent probe for imaging applications.

    Materials Science: The compound’s unique electronic properties make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of Substituents: The introduction of the fluoro group at the 8-position can be achieved through electrophilic fluorination using reagents such as Selectfluor. The amino group linked to the 4-bromo-3-methylphenyl group can be introduced via nucleophilic aromatic substitution.

    Esterification: The final step involves the esterification of the carboxylic acid group at the 2-position using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.

    Substitution: The bromo group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromo group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-chloro-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate
  • Methyl 4-[(4-bromo-3-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate
  • Methyl 4-[(4-bromo-3-methylphenyl)amino]-6-fluoroquinoline-2-carboxylate

Uniqueness

Methyl 4-[(4-bromo-3-methylphenyl)amino]-8-fluoroquinoline-2-carboxylate stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties enhance its potential as a fluorescent probe and its efficacy as an anticancer agent compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

methyl 4-(4-bromo-3-methylanilino)-8-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14BrFN2O2/c1-10-8-11(6-7-13(10)19)21-15-9-16(18(23)24-2)22-17-12(15)4-3-5-14(17)20/h3-9H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYYZMCHYRIRRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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